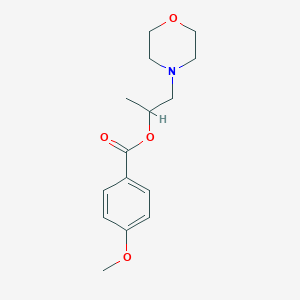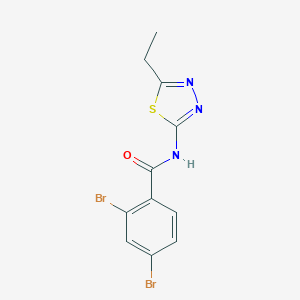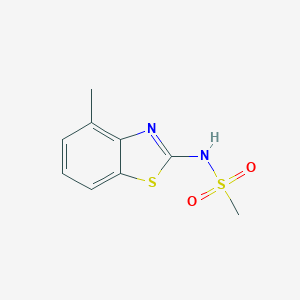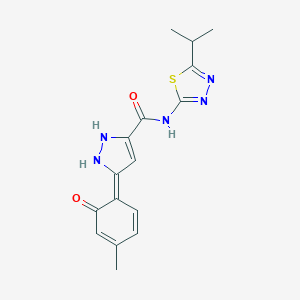![molecular formula C16H15N3O B249867 2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B249867.png)
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with an ethoxy group and an ethyl group, linked to a propanedinitrile moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Next, the ethoxy and ethyl groups are introduced through alkylation reactions. Ethylation can be achieved using ethyl halides in the presence of a base, while ethoxylation can be performed using ethyl alcohol under acidic or basic conditions.
Finally, the propanedinitrile moiety is attached through a condensation reaction. This step involves the reaction of the substituted indole with malononitrile in the presence of a base such as sodium ethoxide, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy or ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery.
Industry: Utilized in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core can mimic natural substrates, allowing the compound to bind to active sites and influence biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxy-1-ethylindol-3-yl)methylidene]propanedinitrile
- 2-[(2-Ethoxy-1-methylindol-3-yl)methylidene]propanedinitrile
- 2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]butanedinitrile
Uniqueness
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile is unique due to its specific substitution pattern on the indole ring and the presence of the propanedinitrile moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it different from other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, which can be leveraged in various applications.
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[(2-ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C16H15N3O/c1-3-19-15-8-6-5-7-13(15)14(16(19)20-4-2)9-12(10-17)11-18/h5-9H,3-4H2,1-2H3 |
InChI Key |
JLOZCBLXISOFCE-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=C(C#N)C#N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249793.png)
![1-(o-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249795.png)




![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)

![5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249817.png)
![N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249818.png)
![N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249819.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)
![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
